molecular formula C30H38N6O2 B8134216 WF-47-JS03

WF-47-JS03

Cat. No.: B8134216
M. Wt: 514.7 g/mol
InChI Key: YRBWLEAMGAGYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WF-47-JS03 is a selective and potent inhibitor of the RET kinase that can cross the blood-brain barrier. It is more than 500-fold more selective for the kinase insertion domain receptor (KDR). This compound acts on Ba/F3 cells transfected with KIF5B-RET and LC-2/ad lung cancer cells transfected with CCDC6-RET .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WF-47-JS03 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of specialized equipment and adherence to stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

WF-47-JS03 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

WF-47-JS03 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the RET kinase and its role in various biochemical pathways.

    Biology: Employed in cellular assays to investigate the effects of RET kinase inhibition on cell proliferation and survival.

    Medicine: Potential therapeutic agent for treating cancers driven by RET kinase aberrations, such as lung adenocarcinoma.

    Industry: Utilized in the development of new drugs targeting the RET kinase

Mechanism of Action

WF-47-JS03 exerts its effects by selectively inhibiting the RET kinase. This inhibition disrupts the signaling pathways mediated by the RET kinase, leading to reduced cell proliferation and increased apoptosis in cancer cells. The compound’s ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for central nervous system tumors .

Comparison with Similar Compounds

WF-47-JS03 is compared with other pyrazolo[1,5-a]pyrimidine RET kinase inhibitors. Similar compounds include:

This compound stands out due to its high selectivity for the kinase insertion domain receptor and its effective brain penetration, making it a promising candidate for treating central nervous system tumors .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)-6-phenylpyrazolo[1,5-a]pyrimidine-5,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O2/c1-29(2)16-21(17-30(3,4)35(29)5)33-27-25(19-11-9-8-10-12-19)26(31)36-28(34-27)22(18-32-36)20-13-14-23(37-6)24(15-20)38-7/h8-15,18,21H,16-17,31H2,1-7H3,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBWLEAMGAGYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C)(C)C)NC2=NC3=C(C=NN3C(=C2C4=CC=CC=C4)N)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.